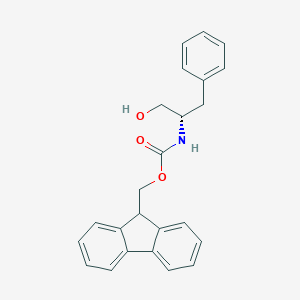

Fmoc-Phenylalaninol

Beschreibung

Contextualization within Amino Alcohol Derivatives

Amino alcohols, also known as alkanolamines, are organic compounds that contain both an amine (-NH2) and an alcohol (-OH) functional group. iris-biotech.de Fmoc-Phenylalaninol belongs to a specific class of these compounds derived from amino acids, where the carboxylic acid group is reduced to a primary alcohol. These chiral amino alcohol derivatives are widely used as versatile intermediates and chiral auxiliaries in organic synthesis. iris-biotech.deacs.org The presence of the hydroxyl group provides a reactive site for further chemical modifications, such as the attachment of linkers for solid-phase synthesis or conjugation to other molecules.

Significance of the 9-Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group in Chemical Synthesis

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile amine protecting group that is fundamental to modern organic synthesis, particularly in solid-phase peptide synthesis (SPPS). wikipedia.orgchempep.com Introduced in the late 1970s, Fmoc chemistry represents a major advancement over previous methods. lgcstandards.com

The key advantages of the Fmoc group include:

Mild Deprotection Conditions : The Fmoc group is stable to acids but is readily removed by weak bases, most commonly a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wikipedia.orglgcstandards.com This mild cleavage condition preserves acid-sensitive linkers and side-chain protecting groups, which is a significant advantage over harsher, acid-based deprotection strategies like those used with the tert-butyloxycarbonyl (Boc) group. chempep.comlgcstandards.com

Orthogonality : In SPPS, the Fmoc group's base-lability is "orthogonal" to the acid-labile protecting groups typically used for amino acid side chains (e.g., tBu, Trt, Boc). chempep.com This allows for the selective removal of the N-terminal Fmoc group at each step of peptide elongation without disturbing the side-chain protections. chempep.com

Reaction Monitoring : The cleavage of the Fmoc group releases a dibenzofulvene byproduct, which has a strong UV absorbance. wikipedia.orgchempep.com This property allows for the real-time, spectrophotometric monitoring of the deprotection step, ensuring the reaction has gone to completion before the next amino acid is added. wikipedia.org

| Feature | Fmoc Chemistry | Boc Chemistry |

|---|---|---|

| Protecting Group | 9-fluorenylmethyloxycarbonyl | tert-butyloxycarbonyl |

| Cleavage Condition | Weak base (e.g., 20% piperidine in DMF) wikipedia.orgchempep.com | Strong acid (e.g., trifluoroacetic acid - TFA) lgcstandards.com |

| Stability | Stable to acid, labile to base wikipedia.orgtotal-synthesis.com | Stable to base, labile to acid chempep.com |

| Key Advantage | Mild conditions prevent degradation of sensitive peptides. chempep.com | Effective for certain applications like thioester synthesis. chempep.com |

| Monitoring | UV monitoring of dibenzofulvene byproduct is possible. wikipedia.org | No direct real-time monitoring of deprotection. |

Overview of Research Trajectories for this compound and Related Fmoc-Amino Acid Derivatives

The unique properties of the Fmoc group, combined with the structural features of amino acids and their derivatives, have led to diverse research applications for compounds like this compound.

Peptide Synthesis : As a protected amino alcohol, this compound serves as a crucial building block for synthesizing peptidomimetics and complex peptide sequences. chemimpex.comresearchgate.net Its structure allows for efficient coupling reactions in both solution-phase and solid-phase synthesis. chemimpex.com

Drug Development and Discovery : The compound is utilized in the design of novel therapeutic agents. chemimpex.com The hydrophobic nature of the phenyl and Fmoc groups can contribute to the stability and bioactivity of the resulting molecules. chemimpex.com

Bioconjugation : this compound is employed in bioconjugation, a process that involves attaching molecules to biomolecules like proteins or antibodies. chemimpex.com This is critical for creating targeted therapies and diagnostic tools. chemimpex.com

Materials Science : Fmoc-amino acid derivatives, particularly those containing aromatic rings like Fmoc-phenylalanine, are well-known for their ability to self-assemble into nanomaterials such as hydrogels. researchgate.netresearchgate.netnih.gov These materials are investigated for applications in tissue engineering, drug delivery, and as antimicrobial agents. researchgate.netrsc.orgmdpi.com The principles of self-assembly, driven by π-π stacking of the aromatic fluorenyl and phenyl rings and hydrogen bonding, are a major focus of this research area. researchgate.netacs.org

| Property | Value |

|---|---|

| CAS Number | 129397-83-7 chemimpex.com |

| Molecular Formula | C24H23NO3 chemimpex.com |

| Molecular Weight | 373.4 g/mol chemimpex.com |

| Appearance | White powder chemimpex.com |

| Melting Point | 148 - 152 °C chemimpex.com |

Defining the Scope of Academic Inquiry for this compound

Academic inquiry into this compound is primarily concentrated on its application as a specialized building block in synthetic organic chemistry. Research focuses on leveraging its distinct structural features: the chiral backbone derived from phenylalanine, the reactive hydroxyl group for further functionalization, and the strategically important Fmoc protecting group. The scope of this inquiry includes its incorporation into novel peptide analogues, the development of new synthetic methodologies, its use in creating functional biomaterials through self-assembly, and its role as a component in complex molecules designed for pharmaceutical and biotechnological applications.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO3/c26-15-18(14-17-8-2-1-3-9-17)25-24(27)28-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23,26H,14-16H2,(H,25,27)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJGBJASOHDROCR-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427135 | |

| Record name | Fmoc-Phenylalaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129397-83-7 | |

| Record name | Fmoc-Phenylalaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Methodologies

Established Synthetic Pathways for Fmoc-Phenylalaninol

The most common and widely documented approaches for synthesizing this compound utilize Fmoc chloride (Fmoc-Cl) or, in some advanced methods, Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide), often in conjunction with silylation techniques.

This method is a cornerstone for introducing the Fmoc group onto amino alcohols and amino acids. It typically employs a biphasic solvent system, often a mixture of an organic solvent and water, with a base to maintain optimal pH.

Standard Fmoc Protection via Fmoc-Cl in Biphasic Solvent Systems

Reaction Conditions and Optimization

The standard Fmoc protection using Fmoc-Cl involves reacting phenylalaninol with Fmoc-Cl in a biphasic solvent system, commonly a 1,4-dioxane/water mixture. The reaction is typically initiated at 0°C, with a base such as sodium carbonate (Na₂CO₃) added to maintain a pH between 8 and 9 . Fmoc-Cl, usually used in a slight excess (e.g., 1.1 equivalents), is added dropwise . The reaction is then stirred at room temperature (around 20°C) for an extended period, often up to 22 hours, to ensure complete reaction .

Optimization strategies focus on controlling key parameters to maximize yield and purity while minimizing side reactions. Maintaining a controlled pH is critical to prevent the formation of byproducts. Temperature control, especially during the addition of Fmoc-Cl, is important to minimize the hydrolysis of Fmoc-Cl .

Considerations for Yield and Purity in Laboratory Scale

On a laboratory scale, this method can yield this compound with good purity, often reported around 82% after workup and recrystallization from ethanol/water . The workup typically involves acidifying the reaction mixture with hydrochloric acid (HCl) to precipitate the product, followed by filtration and recrystallization . While straightforward, achieving very high purity might require additional purification steps. The simplicity and relatively low cost of reagents make this method suitable for laboratory synthesis .

Byproduct Formation and Mitigation Strategies

A significant challenge in this method is the potential formation of byproducts. The most commonly cited byproduct is dipeptide formation, which can occur if the stoichiometry or pH is not carefully controlled . Another competing reaction is the hydrolysis of Fmoc-Cl, particularly under basic conditions, leading to the formation of 9-fluorenylmethanol (Fmoc-OH) scielo.brscielo.br. To mitigate these issues:

pH Control: Strict maintenance of the pH within the optimal range (8-9) is crucial to favor Fmocylation over hydrolysis and dipeptide formation .

Temperature Management: Lowering the temperature during the addition of Fmoc-Cl can reduce the rate of Fmoc-Cl hydrolysis .

Reagent Choice: Using Fmoc-OSu instead of Fmoc-Cl can sometimes reduce the risk of dipeptide formation .

Table 1: Standard Fmoc Protection Conditions for Phenylalaninol

| Parameter | Value/Range | Notes |

| Starting Material | Phenylalaninol | |

| Fmoc Reagent | Fmoc-Cl (1.1 equiv.) | |

| Solvent System | 1,4-Dioxane/Water (3:1 v/v) | |

| Base | Sodium Carbonate (Na₂CO₃) | To maintain pH 8-9 |

| Initial Temp. | 0°C (during Fmoc-Cl addition) | Minimizes hydrolysis of Fmoc-Cl |

| Reaction Temp. | 20°C | |

| Reaction Time | 22 hours | |

| Workup | Acidification to pH 2, filtration | Precipitates product |

| Purification | Recrystallization from Ethanol/Water (2:1) | Yields ~82% purity |

| Key Byproducts | Dipeptides, Fmoc-OH (hydrolysis product) | Mitigation via pH and temperature control |

An alternative and often more efficient approach involves the pre-treatment of the amine component with a silylating agent. This strategy can enhance reactivity, improve yields, and lead to higher purity.

Silylation-Mediated Fmoc Protection

Role of Silylation in Enhancing Reactivity and Yield

Silylation, typically using reagents like trimethylsilyl (B98337) chloride (TMS-Cl) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), serves to temporarily protect or activate the functional groups of the starting material, thereby improving the efficiency of the subsequent Fmocylation step google.comnih.gov. In this method, phenylalaninol is first treated with a silylating agent, often in an aprotic solvent like methylene (B1212753) chloride, and heated to reflux (e.g., 40°C) . This silylation step can enhance the nucleophilicity of the amino group or protect other reactive sites.

Following silylation, an activated Fmoc reagent, such as Fmoc-OSu, is introduced. The reaction is then carried out at room temperature for a period, typically up to 24 hours google.com. The silylation-mediated approach has been reported to yield this compound with purities exceeding 95% . The anhydrous conditions often employed in silylation methods can also help prevent side reactions like hydrolysis google.com. This method is particularly favored for industrial-scale synthesis due to its mild conditions and high output of pure product .

Table 2: Silylation-Mediated Fmoc Protection Conditions

| Parameter | Value/Range | Notes |

| Starting Material | Phenylalaninol | |

| Silylating Agent | Trimethylsilyl chloride (TMS-Cl) or MSTFA (2-5 equiv.) | Enhances reactivity |

| Solvent | Methylene Chloride (DCM) | |

| Silylation Temp. | Reflux (40°C) | |

| Fmoc Reagent | Fmoc-OSu (1.0 equiv.) | Activated Fmoc reagent preferred |

| Fmocylation Temp. | Room Temperature | |

| Fmocylation Time | 24 hours | |

| Workup | Addition of methanol (B129727) to hydrolyze silyl (B83357) intermediates | |

| Purification | Washing | Yields >95% purity |

| Advantages | Mild conditions, high yields, high purity, minimal byproduct formation | google.com |

Chiral Synthesis and Stereoselective Preparation of Phenylalanine Derivatives

Post-Synthetic Derivatization Strategies of this compound

Chemical Transformations of the Hydroxyl Group

The primary hydroxyl group of this compound is a crucial functional handle for a variety of chemical transformations, enabling its integration into complex molecular structures and materials. While detailed quantitative data for specific derivatizations of the hydroxyl group in this compound are not extensively detailed in the provided literature, general chemical principles applicable to primary alcohols are relevant. These transformations are typically aimed at attaching linkers, introducing specific functional groups for bioconjugation, or modifying its inherent properties for material science applications chemimpex.com.

Common transformations include esterification and etherification, which allow for the covalent attachment of diverse moieties. These reactions can involve activating the hydroxyl group for coupling with carboxylic acids or reacting it directly with electrophilic species like alkyl halides. In the realm of solid-phase synthesis, the hydroxyl group can be utilized for anchoring this compound to solid supports through specialized linker chemistries, facilitating the construction of functionalized resins or surfaces researchgate.netacs.org.

Modification of the Phenyl Ring (e.g., Fluorination, Phosphonomethylation)

Modifications to the phenyl ring of phenylalanine derivatives are a significant area of research, as these alterations can profoundly influence their biological activity and physicochemical properties. While much of the detailed research in this area pertains to Fmoc-Phenylalanine derivatives, the methodologies are often adaptable to this compound.

Fluorination: The introduction of fluorine atoms onto the phenyl ring is a common strategy to enhance metabolic stability, modulate lipophilicity, and influence molecular interactions. Research has explored the synthesis of fluorinated Fmoc-protected phenylalanines, often employing palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This typically involves the reaction of Fmoc-protected bromo- or iodo-phenylalanine derivatives with fluorinated boronic acids or halides researchgate.netacs.orgmedchemexpress.com. Analogous strategies could be applied to this compound derivatives that possess suitable leaving groups on the phenyl ring. Furthermore, direct radiofluorination techniques have been developed for phenylalanine, yielding radiolabeled fluorinated analogues valuable for molecular imaging, such as Positron Emission Tomography (PET) beilstein-journals.orgnih.gov.

Phosphonomethylation: This modification involves the introduction of a phosphonomethyl group onto the aromatic ring. Such functionalization is typically achieved through electrophilic aromatic substitution reactions, including variations of the Pudovik reaction or Mannich-type reactions involving formaldehyde (B43269) and phosphites. Metal-catalyzed C-H phosphonomethylation also represents a viable approach. Although specific examples detailing the phosphonomethylation of this compound are not explicitly provided, these established methods for aromatic phosphonomethylation are relevant for introducing this functional group onto the phenyl ring beilstein-journals.orgnih.gov.

Introduction of Linkers and Functional Groups

This compound serves as a versatile scaffold for the introduction of linkers and diverse functional groups, particularly in the development of functional materials and for bioconjugation applications chemimpex.com. The primary hydroxyl group is the principal site for such modifications.

Linker Attachment: In applications such as solid-phase peptide synthesis (SPPS) or for creating functionalized surfaces, linkers are commonly attached to the hydroxyl group of this compound. This can be achieved through esterification or ether formation with linker molecules that possess a reactive functional group, such as a carboxylic acid or a halide. These linkers facilitate the covalent attachment of this compound to solid supports or other molecular entities, thereby enabling the synthesis of peptide-based materials or modified biomolecules chemimpex.comresearchgate.netacs.org.

Bioconjugation: this compound can be functionalized to enable its conjugation with biomolecules, including peptides, proteins, and antibodies. This capability is critical for the development of targeted drug delivery systems and diagnostic tools, where the amino alcohol moiety provides a versatile handle for conjugation strategies chemimpex.com.

Material Science: The self-assembly properties of Fmoc-amino acid derivatives, including fluorinated phenylalanines, have been extensively investigated, leading to the formation of hydrogels acs.org. While much of this research focuses on Fmoc-Phenylalanine derivatives with a terminal carboxylic acid, the principles of self-assembly and the incorporation of functional groups, such as fluorine, are directly relevant to this compound for designing novel materials with tailored mechanical or thermal characteristics. Modifications at the hydroxyl group can further fine-tune these self-assembly behaviors.

Data Table: Methodologies for Phenylalaninol/Phenylalanine Derivative Modifications

The following table summarizes general methodologies and reagents employed for modifications relevant to this compound, based on the provided research findings. Specific quantitative data for the derivatization of this compound itself were limited in the source material; therefore, this table reflects approaches used for similar compounds.

| Modification Type | Target Site | General Reagents/Strategies | Context/Application | Citation(s) |

| Esterification/Etherification | Hydroxyl Group | Various activating agents, alkyl halides, carboxylic acids/derivatives | Linker attachment, bioconjugation, material science, solid-phase synthesis | chemimpex.comresearchgate.netacs.org |

| Fluorination | Phenyl Ring | Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), direct radiofluorination | Altering physicochemical properties, metabolic stability, PET imaging | researchgate.netacs.orgmedchemexpress.combeilstein-journals.orgnih.gov |

| Phosphonomethylation | Phenyl Ring | Electrophilic aromatic substitution (e.g., Pudovik, Mannich-type), C-H phosphonomethylation | Introducing phosphonate (B1237965) groups for various chemical applications | beilstein-journals.orgnih.gov (general aromatic modification) |

| C-H Arylation/Alkylation | Phenyl Ring | Palladium-catalyzed directed C-H functionalization | Scaffold modification, SAR studies | researchgate.net |

Compound List:

this compound

Fmoc-Phenylalanine

Fmoc-4-(phenoxy)-L-phenylalanine

Fmoc-4-fluorophenylalanine

Fmoc-4-bromophenylalanine

Fmoc-F5-Phe-OH

Fmoc-3-F-Phe-OH

Fmoc-p-amino-Phe-OH

Fmoc-Phe(4-Br)-OH

Chemical Reactivity and Reaction Mechanisms

Mechanism of Fmoc Group Deprotection

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is characterized by its sensitivity to basic conditions, a feature central to its application in solid-phase peptide synthesis (SPPS). youtube.comspringernature.com The deprotection mechanism is a critical step that allows for the sequential addition of amino acids to a growing peptide chain. altabioscience.com

The removal of the Fmoc group is typically achieved through treatment with a secondary amine base, most commonly a 20-50% solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). altabioscience.comnih.govpeptide.com The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorene (B118485) ring by the base. springernature.comnih.gov This deprotonation is facilitated by the electron-withdrawing nature of the fluorene system, which stabilizes the resulting carbanion. springernature.com

Following proton abstraction, a β-elimination reaction occurs, leading to the cleavage of the C-O bond of the carbamate (B1207046) and the release of the free amine of the phenylalaninol, carbon dioxide, and a highly reactive intermediate known as dibenzofulvene (DBF). nih.govresearchgate.net To prevent this reactive DBF from engaging in unwanted side reactions, such as the alkylation of the newly deprotected amine, it is trapped by the excess secondary amine present in the reaction mixture. springernature.comnih.govresearchgate.net This results in the formation of a stable dibenzofulvene-piperidine adduct, which can be washed away from the solid support. springernature.comresearchgate.net

Proton Abstraction: Piperidine removes the acidic proton from the C9 position of the fluorene ring. springernature.com

β-Elimination: The resulting anion undergoes elimination to release the free amine, CO2, and dibenzofulvene. nih.govresearchgate.net

Adduct Formation: Dibenzofulvene reacts with piperidine to form a stable adduct. springernature.comresearchgate.net

| Step | Reactants | Products |

| 1 | Fmoc-Phenylalaninol, Piperidine | Fluorenyl carbanion, Piperidinium ion |

| 2 | Fluorenyl carbanion | Phenylalaninol (free amine), CO2, Dibenzofulvene |

| 3 | Dibenzofulvene, Piperidine | Dibenzofulvene-piperidine adduct |

Kinetic studies of the Fmoc deprotection reaction have provided valuable insights into its efficiency and the factors that influence its rate. The reaction is generally rapid, with primary and secondary amines like piperidine effecting swift removal of the Fmoc group. springernature.comresearchgate.net Tertiary amines, in contrast, deprotect the Fmoc group much more slowly. springernature.comresearchgate.net The polarity of the solvent also plays a significant role; polar solvents such as DMF and N-methylpyrrolidone (NMP) accelerate the reaction compared to less polar solvents like dichloromethane (B109758) (DCM). springernature.comresearchgate.net

Studies have shown that the deprotection of different Fmoc-amino acids can proceed at varying rates. For instance, the deprotection of Fmoc-L-Arginine(Pbf)-OH is slower than that of Fmoc-L-Leucine-OH, necessitating longer reaction times for complete removal. nih.gov The efficiency of deprotection can be monitored spectrophotometrically by measuring the absorbance of the dibenzofulvene-piperidine adduct, which has a characteristic UV absorption. luxembourg-bio.comresearchgate.net This allows for real-time assessment of the reaction's progress and ensures complete deprotection before the next coupling step in SPPS. luxembourg-bio.com Research has also explored alternative bases to piperidine, such as 4-methylpiperidine, piperazine (B1678402), and dipropylamine, to mitigate side reactions like aspartimide formation while maintaining efficient deprotection kinetics. nih.govluxembourg-bio.comnih.gov

Oxidation and Reduction Pathways of the Alcohol Moiety

The primary alcohol functional group in this compound presents opportunities for various chemical transformations.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. This transformation is a key step in the synthesis of N-protected amino acids from amino alcohols. nih.gov Various oxidizing agents can be employed for this purpose. For instance, gold catalysts have been shown to be effective in the liquid phase oxidation of amino alcohols to amino acids. nih.gov

Reduction: While the alcohol moiety is already in a reduced state, the concept of reduction is more relevant to the synthesis of this compound itself. N-protected amino acids and their derivatives can be reduced to the corresponding N-protected amino alcohols. researchgate.net Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) in the presence of iodine or as an aqueous solution for the reduction of Fmoc-α-amino acyl azides. researchgate.net Lithium aluminum hydride (LiAlH4) is another powerful reducing agent capable of reducing N-protected amino acids and even peptide t-butyl esters to their corresponding alcohols. researchgate.net

Substitution Reactions Involving the Fmoc Group or Other Functional Groups

The Fmoc group itself is generally stable to a range of reaction conditions outside of basic environments, including acidic conditions and many nucleophiles. organic-chemistry.org However, the phenyl ring of the phenylalaninol moiety can undergo substitution reactions. For example, fluorinated analogs of Fmoc-phenylalanine derivatives can be synthesized through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This involves reacting a bromo- or iodo-substituted Fmoc-phenylalanine derivative with a fluorinated boronic acid. Similar strategies could be applied to this compound.

Furthermore, the hydroxyl group of this compound can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions at that position.

Role in Peptide Bond Formation Mechanisms

In the context of peptide synthesis, this compound serves as a building block. chemimpex.com While it is an amino alcohol and not an amino acid, its derivatives can be incorporated into peptide-like structures. The primary role of the Fmoc group is to protect the amino functionality, preventing it from reacting during the activation of a carboxylic acid for peptide bond formation. altabioscience.com

The general mechanism of peptide bond formation in Fmoc-based SPPS involves the following steps:

Deprotection: The Fmoc group of the resin-bound amino acid or peptide is removed as described in section 3.1. altabioscience.com

Activation: The carboxylic acid of the incoming Fmoc-protected amino acid is activated. Common activating agents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or uronium/aminium salts such as HBTU. luxembourg-bio.comcreative-peptides.com This activation converts the carboxyl group into a more reactive species, such as an O-acylisourea or an active ester. luxembourg-bio.com

Coupling: The free amino group of the resin-bound component attacks the activated carboxyl group of the incoming Fmoc-amino acid, forming a new peptide bond. altabioscience.comluxembourg-bio.com

This compound, after deprotection of its amino group, can act as the nucleophile, attacking an activated carboxyl group to form an amide bond. Conversely, if the alcohol group of this compound is modified to a carboxylic acid, it can be activated and coupled to a free amine.

Exploration of Side Reactions and Their Prevention

Several side reactions can occur during the chemical manipulations of this compound, particularly within the context of solid-phase peptide synthesis.

Diketopiperazine (DKP) Formation: This is a common side reaction that occurs at the dipeptide stage, especially when proline is one of the first two residues. The deprotected N-terminal amine can attack the ester linkage to the resin, leading to the cleavage of the dipeptide from the support as a cyclic diketopiperazine. iris-biotech.depeptide.com Using sterically hindered resins like 2-chlorotrityl chloride resin can help minimize this side reaction. peptide.com

Aspartimide Formation: This side reaction is prevalent in sequences containing aspartic acid, particularly Asp-Gly, Asp-Ala, or Asp-Ser. peptide.com Under basic conditions used for Fmoc deprotection, the backbone amide nitrogen can attack the side-chain ester of aspartate, forming a five-membered succinimide (B58015) ring (aspartimide). nih.goviris-biotech.de This can lead to racemization and the formation of β-peptides upon ring opening. iris-biotech.de The use of alternative bases like piperazine or the addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) to the deprotection solution can reduce aspartimide formation. researchgate.net More sterically hindered side-chain protecting groups for aspartic acid can also be employed. researchgate.netresearchgate.net

Piperidinyl-Alanine Formation: When synthesizing peptides with a C-terminal cysteine, a base-catalyzed β-elimination of the protected thiol group can form a dehydroalanine (B155165) residue. Piperidine can then add to this intermediate, forming a 3-(1-piperidinyl)alanine adduct. peptide.com The use of a sterically bulky trityl protecting group for the cysteine side chain can minimize this side reaction. peptide.com

Oxidation of Methionine: The thioether side chain of methionine is susceptible to oxidation to the sulfoxide (B87167). iris-biotech.de This can be reversed by treatment with reducing agents. iris-biotech.de

Alkylation of Tryptophan: The indole (B1671886) ring of tryptophan is nucleophilic and can be alkylated by cationic species generated during the cleavage of other side-chain protecting groups. thermofisher.com Using a Boc protecting group on the indole nitrogen can prevent this side reaction.

Spectroscopic and Analytical Characterization for Research Purity and Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is indispensable for elucidating the molecular structure of Fmoc-Phenylalaninol by providing detailed information about the arrangement of atoms within the molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are critical.

¹H NMR spectroscopy reveals the presence and environment of hydrogen atoms in the molecule. The spectrum of this compound is characterized by distinct signals arising from the Fmoc protecting group, the phenyl ring of the phenylalanine moiety, and the aliphatic protons of the phenylalaninol backbone.

Key signals typically observed include:

Fmoc Aromatic Protons: A complex multiplet pattern in the region of δ 7.2–7.7 ppm, originating from the protons on the fluorene (B118485) ring system. rsc.orgchemicalbook.com

Phenyl Ring Protons: Signals in the δ 7.1–7.3 ppm range, corresponding to the protons on the benzyl (B1604629) side chain of phenylalanine. rsc.orgchemicalbook.com

Fmoc CH and Phenylalaninol α-CH Protons: These protons, located on the methine carbons of the Fmoc group and the α-carbon of phenylalanine, respectively, often appear as overlapping multiplets in the δ 4.2–4.5 ppm region. rsc.orgchemicalbook.comntu.ac.uk

Fmoc CH₂ Protons: The methylene (B1212753) protons of the Fmoc group typically resonate around δ 4.2–4.5 ppm, often appearing as part of the multiplet with the methine protons. rsc.orgchemicalbook.comntu.ac.uk

Phenylalaninol β-CH₂ Protons: The methylene protons of the phenylalanine side chain usually appear as a multiplet in the δ 2.8–3.1 ppm range. rsc.orgchemicalbook.comntu.ac.uk

CH₂OH Protons: The protons of the primary alcohol group typically resonate as a multiplet in the δ 3.5–3.8 ppm region. rsc.orgchemicalbook.comntu.ac.uk

NH Proton: The amide proton of the Fmoc group is usually observed as a broad singlet in the δ 7.8–7.9 ppm region, which can be concentration and solvent dependent. rsc.orgchemicalbook.comntu.ac.uk

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Fmoc Aromatic Protons | 7.2–7.7 | m | ~14H | Protons on the fluorene ring |

| Phenyl Ring Protons | 7.1–7.3 | m | ~5H | Protons on the phenylalanine side chain |

| Fmoc CH / α-CH | 4.2–4.5 | m | ~2H | Methine proton of Fmoc and α-carbon proton |

| Fmoc CH₂ | 4.2–4.5 | m | ~2H | Methylene protons of Fmoc |

| Phenylalaninol β-CH₂ | 2.8–3.1 | m | ~2H | Methylene protons of phenylalanine side chain |

| CH₂OH | 3.5–3.8 | m | ~2H | Protons of the primary alcohol group |

| NH (Amide) | 7.8–7.9 | br s | ~1H | Amide proton of the Fmoc group |

Note: Multiplicity (m = multiplet, br s = broad singlet) and integration may vary based on solvent and experimental conditions. Data is representative and may be derived from closely related compounds.

¹³C NMR spectroscopy provides information about the carbon skeleton of this compound. The spectrum is characterized by signals corresponding to the carbonyl carbon of the Fmoc group, the aromatic carbons of both the fluorene and phenyl rings, and the aliphatic carbons of the phenylalaninol structure, including the alcohol-bearing carbon.

Key signals typically observed include:

Fmoc Carbonyl (C=O): A signal around δ 156 ppm. ntu.ac.uk

Fmoc Aromatic Carbons: Multiple signals in the δ 119–143 ppm range, characteristic of the fluorene system. rsc.orgntu.ac.uk

Phenyl Ring Carbons: Signals in the δ 127–136 ppm range, corresponding to the carbons of the benzyl side chain. rsc.orgntu.ac.uk

Fmoc CH: A signal around δ 67 ppm. ntu.ac.uk

Fmoc CH₂: A signal around δ 42 ppm. ntu.ac.uk

Phenylalaninol α-CH: A signal around δ 53 ppm. ntu.ac.uk

Phenylalaninol β-CH₂: Signals in the δ 30–31 ppm range. rsc.orgntu.ac.uk

CH₂OH: The carbon bearing the hydroxyl group typically appears around δ 60–63 ppm. rsc.org

Table 2: Representative ¹³C NMR Spectral Data for this compound

| Carbon Type | Chemical Shift (δ, ppm) | Assignment |

| Fmoc Carbonyl (C=O) | ~156 | Carbonyl carbon of the Fmoc group |

| Fmoc Aromatic Carbons | 119–143 | Carbons of the fluorene ring |

| Phenyl Ring Carbons | 127–136 | Carbons of the phenylalanine side chain |

| Fmoc CH | ~67 | Methine carbon of the Fmoc group |

| Fmoc CH₂ | ~42 | Methylene carbon of the Fmoc group |

| Phenylalaninol α-CH | ~53 | α-carbon of phenylalanine |

| Phenylalaninol β-CH₂ | 30–31 | β-carbon of phenylalanine side chain |

| CH₂OH | 60–63 | Carbon bearing the primary alcohol group |

Note: Data is representative and may be derived from closely related compounds like Fmoc-Phe-OH, with the primary alcohol carbon being the key differentiator from the carboxylic acid.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is crucial for confirming the molecular weight of this compound and providing insights into its structure through fragmentation patterns. Electrospray Ionization (ESI) is a common ionization technique for such compounds.

The molecular formula of this compound is C₂₄H₂₃NO₃, with a molecular weight of approximately 373.4 g/mol . chemimpex.compeptide.comiris-biotech.de The expected protonated molecular ion ([M+H]⁺) would be observed at m/z ≈ 374.18. [Calculated]

While detailed fragmentation patterns specific to this compound were not explicitly detailed in the provided snippets, common fragmentation pathways for Fmoc-protected amino acid derivatives often involve the cleavage of the Fmoc group (loss of fluorenylmethyloxycarbonyl radical or related fragments) and fragmentation of the amino acid backbone. researchgate.netkcl.ac.ukacs.orgsigmaaldrich.com

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

IR and FTIR spectroscopy are used to identify the characteristic functional groups present in this compound by detecting the absorption of specific infrared frequencies corresponding to bond vibrations.

Key absorption bands typically observed include:

O-H Stretch: A broad band in the region of 3300–3400 cm⁻¹, characteristic of the primary alcohol group. researchgate.net

N-H Stretch: A band around 3300–3350 cm⁻¹, corresponding to the amide N-H bond of the Fmoc group. rsc.org

C-H Stretches (Aromatic): Absorption bands in the region of 3000–3100 cm⁻¹ from the aromatic rings of the Fmoc and phenyl groups. researchgate.netrsc.org

C-H Stretches (Aliphatic): Absorption bands in the region of 2850–2950 cm⁻¹ from the methylene and methine groups. researchgate.netrsc.org

C=O Stretch (Amide I): A strong absorption band typically around 1680–1700 cm⁻¹, indicative of the carbonyl group within the carbamate (B1207046) linkage of the Fmoc group. rsc.org

Amide II Band: A band around 1550 cm⁻¹, arising from N-H bending and C-N stretching. rsc.org

Aromatic Ring Vibrations: Bands in the regions of 1600 cm⁻¹ and 1500 cm⁻¹ are characteristic of C=C stretching in the aromatic rings. researchgate.netrsc.org

C-O Stretch: Absorption bands in the region of 1050–1150 cm⁻¹ are indicative of the C-O bond in the primary alcohol.

Table 3: Representative IR/FTIR Spectral Data for this compound

| Functional Group | Wavenumber (cm⁻¹) | Assignment |

| O-H Stretch (Alcohol) | 3300–3400 (broad) | Primary alcohol group |

| N-H Stretch (Amide) | 3300–3350 | Amide N-H of the Fmoc group |

| C-H Stretch (Aromatic) | 3000–3100 | Aromatic C-H bonds |

| C-H Stretch (Aliphatic) | 2850–2950 | Aliphatic C-H bonds |

| C=O Stretch (Amide I) | 1680–1700 | Carbonyl of the Fmoc carbamate |

| Amide II Band | ~1550 | N-H bending, C-N stretching |

| Aromatic C=C Stretches | 1600, 1500 | C=C vibrations in aromatic rings |

| C-O Stretch (Alcohol) | 1050–1150 | C-O bond of the primary alcohol |

| Fmoc Aromatic Ring Bands | 950–730 | Vibrations specific to the Fmoc aromatic system |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Fmoc Group Monitoring and Concentration Determination

UV-Vis spectroscopy is particularly useful for this compound due to the strong chromophoric nature of the Fmoc group. The Fmoc group typically exhibits a characteristic absorption maximum (λmax) in the UV region, commonly around 264-265 nm. rsc.orgnih.govresearchgate.net This property allows for:

Monitoring Fmoc Deprotection: In solid-phase peptide synthesis, the release of the dibenzofulvene adduct during Fmoc deprotection leads to a significant change in UV absorption, which can be monitored spectrophotometrically to track the progress of the reaction.

Concentration Determination: By establishing a calibration curve using known concentrations of this compound, UV-Vis spectroscopy can be employed to quantify the compound in solution.

Table 4: Representative UV-Vis Spectral Data for this compound

| Chromophore | Wavelength (λmax, nm) | Assignment/Application |

| Fmoc Group | 264–265 | Detection, monitoring deprotection, concentration determination |

Chromatographic Techniques for Purity Assessment and Impurity Profiling

Chromatographic methods are essential for assessing the purity of this compound and identifying potential impurities. High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is the most widely used technique.

Purity Assessment: RP-HPLC, typically using C18 columns with acetonitrile/water gradients and UV detection (often at 254 nm), is employed to separate this compound from any synthetic byproducts or unreacted starting materials. chemimpex.com High purity, often exceeding 99%, is typically achieved and reported. chemimpex.com

Impurity Profiling: HPLC can also identify and quantify trace impurities, ensuring the material meets stringent quality standards for research applications. researchgate.net

Other chromatographic techniques like Thin-Layer Chromatography (TLC) can be used for rapid qualitative assessment of purity and reaction monitoring during synthesis.

Compound List

this compound

Fmoc-L-Phenylalaninol

Fmoc-Phe-ol

L-Phenylalanine

Fmoc-L-Phenylalanine

Fmoc-Phe-OH

Fmoc-4-azido-L-phenylalanine

Fmoc-4-(phenoxy)-L-phenylalanine

Fmoc-3,4-difluoro-phenylalanine

Fmoc-3,5-difluoro-phenylalanine

Fmoc-F₅-Phe

Fmoc-K3

Fmoc-FFK3

Fmoc-K1

Fmoc-K2

FmocFF-K1

FmocFF-K2

FmocFF-K3

Fmoc-Phe

Fmoc-pentafluoro-phenylalanine

Fmoc-3,4F-Phe

Fmoc-3,5F-Phe

Fmoc-Phe-OMe

Fmoc-Gly-Phe-OMe

Fmoc-Gly-Gly-Gly

Fmoc-Lys-Fmoc-OH

Fmoc-Trp-OH

Fmoc-Trp-Fmoc-Lys-Fmoc-OH

Boc-4-OH-Phe

Boc-protected 4-hydroxy-L-phenylalanine

Fmoc-Cl

Fmoc-Osu

Trimethylsilyl (B98337) chloride (TMS-Cl)

L-Phenylalanine methyl ester hydrochloride

Cbz-glycine

Phth-glycine

BODIPY-FLeu

BODIPY-EDM

Fmoc-Leu-OH

Met-Val dipeptide

Met-Leu dipeptide

L-Pro

L-Leu

L-Ile

L-Val

L-Tyr

L-Arg

L-Phe

L-Pro-¹³C₁

L-Leu-¹³C₁

L-Ile-¹³C₁

L-Val-¹³C₁

L-Phe-¹³C₁

L-Arg-¹⁵N₄

L-Tyr-¹³C₂

Applications in Advanced Chemical and Biochemical Research

Szilárd Fázisú Peptidszintézis (SPPS) és Peptidomimetikus Tervezés

A Fmoc-fenilalaninol széles körben alkalmazott a szilárd fázisú peptidszintézisben (SPPS), amely egy alapvető technika a peptidek és fehérjék létrehozására. chemimpex.com A Fmoc-csoport bázis-érzékeny védőcsoportként funkcionál az amino-csoport számára, lehetővé téve a peptid lánc szelektív meghosszabbítását. Ez a stratégia, a Fmoc/tBu séma, nagymértékben felváltotta a korábbi Boc/Bzl módszert a valódi ortogonalitása és az enyhébb lehasítási körülmények miatt, amelyek kompatibilisek a módosított peptidekkel, mint például a glikozilált és foszforilált peptidekkel. nih.goviris-biotech.de

A Fmoc-fenilalaninol kritikus építőelem a komplex peptidek és különösen a peptid alkoholok szintézisében. researchgate.net A peptid alkoholok klinikailag fontos vegyületek, de szerkezet-aktivitás kapcsolatuk (SAR) vizsgálata a gyógyszerkutatásban alulreprezentált a szintézisük nehézségei miatt. researchgate.netresearchgate.net A Fmoc-fenilalaninol alkalmazása a szilárd fázisú szintézisben, például a Ramage-PS gyantán, egy egyszerűsített és hatékony módszert kínál ezeknek a molekuláknak az előállítására. researchgate.netresearchgate.net Ez a megközelítés lehetővé teszi a peptid alkoholok egyszerű Fmoc/tBu szintézisét egy előre betöltött gyantáról kiindulva, ami jelentős előrelépést jelent a korábbi, munkaigényesebb módszerekhez képest. researchgate.net

A Fmoc-fenilalaninol és származékai kulcsfontosságúak a funkcionális peptid alapú anyagok, például hidrogélek fejlesztésében. chemimpex.com Ezek az anyagok, amelyek önszerveződő peptid nanoszálakból állnak, érdekes platformot kínálnak a sejttenyésztéshez egyedi tulajdonságaik miatt. researchgate.net A Fmoc-difenilalanin (Fmoc-FF) alapú hidrogélek például programozható, biokompatibilis, vezetőképes és öngyógyuló szubsztrátumokat kínálnak orvosbiológiai és más technológiai alkalmazásokhoz. mdpi.com A Fmoc-csoport által biztosított további π-π kölcsönhatások és hidrofób kölcsönhatások megkönnyítik a rövid peptidek önszerveződési folyamatát, ami javítja a kapott hidrogélek termikus stabilitását és rugalmasságát. rsc.orgresearchgate.net

A Fmoc-fenilalaninol beépítése a peptid szerkezetekbe befolyásolhatja azok stabilitását és biohasznosulását. A Fmoc-csoport önmagában növeli a peptid oldhatóságát szerves oldószerekben, ami megkönnyíti a szilárd fázisú peptidszintézist. chemimpex.com A peptid láncon belüli specifikus módosítások, mint például a ciklizálás vagy a D-aminosavak beépítése, jelentősen javíthatják a peptidek enzimatikus stabilitását. nih.gov Például a ciklizálás szerkezeti korlátokat vezet be, amelyek csökkentik a proteázok hozzáférését és a hidrolízist. nih.gov Bár a Fmoc-csoportot a végtermékből általában eltávolítják, a Fmoc-fenilalaninolból származó peptid alkoholok és más peptidomimetikumok tervezése olyan molekulákat eredményezhet, amelyek fokozottan ellenállnak a proteolitikus lebomlásnak, ami a jobb biohasznosulás előfeltétele. upc.edu

Szupramolekuláris Kémia és Önszerveződési Kutatás

A Fmoc-fenilalaninol és rokon vegyületei kiemelkedő szerepet játszanak a szupramolekuláris kémia és az önszerveződés területén, különösen a nanoméretű szerkezetek és hidrogélek létrehozásában. rsc.orgnih.gov A Fmoc-Phe motívum egy privilegizált váz, amely hajlamos önszerveződésre és önhordó hidrogél hálózatok kialakítására. rsc.org

A Fmoc-fenilalanin származékok vizes közegben spontán módon önszerveződnek egydimenziós (1D) fibrilláris hálózatokká. acs.org Ezek a fibrillumok tovább összefonódhatnak, létrehozva egy szupramolekuláris hálózatot, amely megköti az oldószert, és gélesedést eredményez. psu.edu A Fmoc-fenilalanin alapú hidrogélek egyszerű pH-modulációval gélesíthetők, és számos biológiai alkalmazásra használhatók. acs.orgresearchgate.netnih.gov A kutatások kimutatták, hogy a pH-modulátorok szerepet játszanak a nanofibrillumok zeta-potenciáljának megváltoztatásában, a baktericid hatásuk javításában és a rácsszerkezet amorfból kristályossá történő eltolásában. acs.orgnih.gov

| Származék | Önszerveződési Koncentráció | Megfigyelt Struktúra | Forrás |

|---|---|---|---|

| Fmoc-F5-Phe | 2 mM (0.1 wt%) | Összefonódott fibrilláris szerkezetek | psu.edursc.org |

| Fmoc-Tyr | > 4.2 mM | Fibrilláris hálózatok | psu.edu |

| Fmoc-FF | 0.5% (w/v) | Nanofibrilláris hálózat | mdpi.com |

A Fmoc-fenilalaninol származékok önszerveződését több nem-kovalens kölcsönhatás vezérli. nih.gov Ezek közé tartoznak a hidrogénkötések, a hidrofób kölcsönhatások, a van der Waals erők és különösen a π-π kölcsönhatások. nih.govmdpi.com A Fmoc-csoport nagy, aromás felülete, valamint a fenilalanin oldallánc benzilcsoportja jelentős π-π kölcsönhatásokat tesz lehetővé, amelyek stabilizálják a kialakuló fibrilláris szerkezeteket. acs.orgresearchgate.net A kristályszerkezeti vizsgálatok kimutatták az erős intermolekuláris hidrogénkötéseket a Fmoc-Phe molekulák között, valamint az erős π-π stacking kölcsönhatásokat a terjedelmes Fmoc-csoportok és a fenilalaninok között. researchgate.net A hidrogénkötések, különösen a Fmoc-karbamát csoporton belüliek, kulcsfontosságúnak tűnnek a fibrillumok egyirányú, 1D növekedésének irányításában. acs.org A hidrofób kölcsönhatások, amelyeket a fenilalanin gyűrűk közötti kölcsönhatások is elősegítenek, szintén fontos szerepet játszanak az önszerveződési folyamatban. researchgate.netnih.gov

| Kölcsönhatás Típusa | Résztvevő Csoportok | Szerepe az Önszerveződésben | Forrás |

|---|---|---|---|

| π-π Kölcsönhatások | Fmoc-csoportok, Fenil oldalláncok | A fibrilláris szerkezetek stabilizálása, J-aggregátumok kialakulása | acs.orgmdpi.comresearchgate.netmdpi.com |

| Hidrogénkötések | Karbamát-csoport, Karboxil-csoport, Peptid gerinc | Az egyirányú (1D) növekedés irányítása, β-redő szerkezetek kialakítása | acs.orgmdpi.comresearchgate.net |

| Hidrofób Kölcsönhatások | Fenilalanin oldalláncok | Az önszerveződési folyamat elősegítése | researchgate.netnih.gov |

A Cikkben Említett Vegyületek

| Vegyületnév |

| Fmoc-Phenylalaninol |

| Fmoc-L-phenylalanine |

| Fmoc-diphenylalanine (Fmoc-FF) |

| Fmoc-pentafluorophenylalanine (Fmoc-F5-Phe) |

| Fmoc-Tyrosine (Fmoc-Tyr) |

| Fmoc-Glycine-Glycine (Fmoc-Gly-Gly) |

| Fmoc-Lysine (Fmoc-Lys) |

| Fmoc-phenylglycine |

| N-alpha-(9-Fluorenylmethyloxycarbonyl)-4-allyloxycarbonylamino-L-phenylalanine |

| Fmoc-p-phenyl-L-phenylalanine |

| Fmoc-4-(phenoxy)-L-phenylalanine |

| Fmoc-D-phenylalanine 4-alkoxybenzyl alcohol resin |

| Fmoc-Phe-DAP |

| Fmoc-3F-Phe-DAP |

| Fmoc-F5-Phe-DAP |

| Fmoc-FRGDF |

| Fmoc-FFF-OBzl |

| Fmoc-FFF-OFm |

| FFF |

| Octreotide |

| Alamethicin |

| Trichogin GA IV |

| Matijin-Su |

| Aurantiamide |

| RADA peptides |

| MAX-1 |

| Fmoc-Tyr-Asp |

| Fmoc-Tyr-Lys |

| Fmoc-Lys(Fmoc)-Asp |

| Dehydroalanine (B155165) |

| N-hydroxysuccinimide (NHS) |

| Dicyclohexyl carbodiimide (B86325) (DCC) |

| Piperidine (B6355638) |

| Trifluoroacetic acid (TFA) |

| Hexafluoroisopropanol |

| Dichloromethane (B109758) |

| Dimethyl sulfoxide (B87167) (DMSO) |

| Glucono-δ-lactone |

| Trisodium citrate |

| Thioflavin T (ThT) |

| Polyaniline (PAni) |

| Chitosan |

| Polyethylene-glycol (PEG) |

Based on a thorough review of the available scientific literature, there is insufficient specific data concerning the chemical compound This compound to generate a detailed and accurate article that adheres to the requested outline.

Consequently, extrapolating data from Fmoc-Phenylalanine or its related peptides to describe this compound would be scientifically inaccurate and misleading. The strict requirement to focus solely on this compound cannot be met with the currently available research findings.

Therefore, it is not possible to provide an article on this compound that meets the specified requirements for content, accuracy, and adherence to the provided outline.

Based on a comprehensive review of available scientific literature, there is a significant lack of published research specifically detailing the applications of This compound in the advanced fields outlined in your request. The existing body of research overwhelmingly focuses on a related but distinct compound, Fmoc-Phenylalanine , for the development of hydrogels used in 3D cell culture, drug delivery, and anti-infective applications.

This compound is primarily documented as a chiral building block in organic synthesis, particularly for the creation of peptides and other complex molecules. Its role is typically that of an intermediate component rather than the final functional biomaterial.

The structural difference between this compound (containing a primary alcohol) and Fmoc-Phenylalanine (containing a carboxylic acid) is critical. This difference fundamentally alters the intermolecular interactions, such as hydrogen bonding, that govern the self-assembly process required to form hydrogels. Consequently, the extensive research findings on the hydrogel-forming properties and biological activities of Fmoc-Phenylalanine cannot be accurately attributed to this compound.

Therefore, it is not possible to generate a scientifically accurate article on this compound that adheres to the provided outline, as the specific research data for the following sections are not available for this compound:

Investigational Studies in Biological Activity

Potential Therapeutic Applications

Any attempt to populate these sections would require extrapolating data from the incorrect compound (Fmoc-Phenylalanine), which would be scientifically inaccurate and misleading. We advise refining the subject to "Fmoc-Phenylalanine" to align with the available scientific evidence for these applications.

Advanced Research Perspectives and Future Directions

Development of Novel Fmoc-Phenylalaninol Analogs and Derivatives

Future research will focus on the synthesis and characterization of new this compound analogs to precisely control their self-assembly and functional properties. Strategic modifications can be targeted at three primary sites: the Fmoc group, the phenylalanine side chain, and the terminal alcohol functionality.

Phenyl Ring Modification: A common and effective strategy is the introduction of halogen atoms, such as fluorine, onto the phenyl ring. This modification can enhance metabolic stability, alter lipophilicity, and influence intermolecular interactions, which are critical for self-assembly. For instance, fluorination has been shown in related Fmoc-amino acids to improve gelation properties.

Hydroxyl Group Modification: The terminal alcohol group offers a versatile point for derivatization. It can be esterified or etherified to attach various functional groups, thereby altering the molecule's hydrophilicity, charge, and potential for bioconjugation.

Fmoc Group Analogs: While the Fmoc group is a primary driver of self-assembly through π-π stacking, exploring alternative aromatic moieties could yield materials with different mechanical or electronic properties.

These synthetic strategies will generate a library of derivatives, enabling detailed structure-activity relationship (SAR) studies to correlate specific molecular features with emergent material properties like hydrogel stiffness, stability, and biocompatibility.

| Modification Target | Example Modification | Predicted Effect on Properties | Potential Application |

|---|---|---|---|

| Phenyl Ring | Fluorination (e.g., mono-, di-, penta-fluoro) | Enhanced thermal/metabolic stability, altered hydrophobicity, stronger hydrogel formation. | More robust scaffolds for tissue engineering, stable drug delivery matrices. |

| Hydroxyl Group | Esterification with charged molecules (e.g., phosphate, sulfate) | Increased hydrophilicity, pH-responsive self-assembly. | Stimuli-responsive materials, injectable hydrogels. |

| Hydroxyl Group | Attachment of bioactive peptides (e.g., RGD) | Enhanced cell adhesion and specific biological signaling. | Bioactive scaffolds for regenerative medicine. rsc.org |

| Fmoc Moiety | Replacement with other polycyclic aromatic groups (e.g., pyrene) | Altered π-π stacking, modified optical/electronic properties. | Biosensors, electronic biomaterials. |

Integration with Other Materials for Hybrid Systems

The self-assembling nature of this compound and its derivatives makes them ideal building blocks for the creation of sophisticated hybrid materials. By integrating these molecules with other functional components, researchers can design systems with synergistic or entirely new properties.

Future work will likely explore the co-assembly of this compound with:

Conductive Materials: Incorporating materials like graphene, carbon nanotubes, or conductive polymers into a this compound hydrogel network could create biocompatible scaffolds with electrical conductivity. Such materials are highly sought after for neural tissue engineering and bio-interfacing applications.

Quantum Dots (QDs): The entrapment of QDs within a self-assembled nanofiber network could lead to fluorescent biomaterials for advanced cellular imaging and biosensing. The hydrogel matrix can protect the QDs from quenching and improve their stability in biological environments.

Polymers and Polysaccharides: Combining this compound with natural polymers like hyaluronic acid or synthetic polymers like polyethylene (B3416737) glycol (PEG) can produce double-network hydrogels. researchgate.netresearchgate.net These hybrid gels can exhibit enhanced mechanical strength, improved stability, and controlled degradation rates, making them suitable for demanding applications like cartilage repair. researchgate.net

Further Elucidation of Structure-Function Relationships in Self-Assembling Systems

A fundamental understanding of how molecular structure dictates macroscopic function is crucial for rational material design. For this compound, the key distinction from the more extensively studied Fmoc-Phenylalanine is the terminal hydroxyl group (-CH₂OH) versus the carboxylic acid (-COOH). This single chemical difference significantly alters the non-covalent interactions driving self-assembly.

Hydrogen Bonding: The carboxylic acid of Fmoc-Phenylalanine can act as both a hydrogen bond donor and acceptor and can be deprotonated to carry a negative charge, making its assembly highly pH-sensitive. acs.orgnih.gov In contrast, the alcohol group of this compound is primarily a hydrogen bond donor and is not readily ionized. This suggests that this compound assemblies may be less sensitive to pH changes but are critically dependent on the specific geometry of its hydrogen bonding network. acs.org

Driving Forces: While π-π stacking of the Fmoc groups is a primary driving force for both molecules, the relative contribution of hydrogen bonding versus other interactions needs to be systematically investigated for this compound. acs.orgresearchgate.net Advanced spectroscopic and diffraction techniques will be essential to map the molecular packing and fibrillar structures that form under different conditions.

Understanding these relationships will allow researchers to predict how a specific analog will behave and to design molecules that self-assemble into desired architectures, such as nanofibers, nanoribbons, or nanotubes. acs.orgresearchgate.net

Translational Research and Clinical Potential

The unique properties of this compound-based materials open up significant avenues for translational research with clinical potential.

Drug Delivery: Self-assembled hydrogels can serve as depots for the sustained and localized release of therapeutic agents. researchgate.net The biocompatible nature of amino-alcohol-based materials makes them promising candidates for delivering drugs directly to a target site, potentially reducing systemic side effects. nih.govrsc.org Research into encapsulating small molecule drugs, proteins, or nucleic acids within these hydrogels is a promising future direction. semanticscholar.org

Tissue Engineering: The nanofibrous scaffolds formed by this compound can mimic the native extracellular matrix (ECM), providing a suitable environment for cell adhesion, proliferation, and differentiation. rsc.orgnih.gov Its derivatives can be functionalized with specific bioactive signals to guide tissue regeneration in applications ranging from skin wound healing to bone and cartilage repair. researchgate.netmdpi.com

Bioconjugation: The terminal hydroxyl group provides a convenient handle for attaching other biomolecules, such as antibodies or targeting peptides. chemimpex.com This enables the creation of targeted therapies that can selectively deliver a payload to diseased cells, a key strategy in modern oncology and other fields.

Computational Approaches for Predictive Design

As the complexity and diversity of this compound derivatives grow, experimental screening becomes increasingly time-consuming. Computational modeling and machine learning are set to become indispensable tools for the predictive design of these biomaterials. udel.edu

Molecular Dynamics (MD) Simulations: MD simulations can model the self-assembly process at the atomic level. researchgate.netresearchgate.net These simulations allow researchers to visualize how molecules interact, identify stable assembled structures, and understand the driving forces behind their formation. nih.govnih.gov This approach can be used to screen hypothetical analog structures in silico to predict their assembly behavior before undertaking laborious chemical synthesis.

Machine Learning (ML): By training ML models on existing experimental data, it is possible to develop algorithms that can predict the properties of new, unsynthesized molecules. pnas.orgsciencedaily.com For instance, an ML model could be trained to predict whether a given this compound analog will form a hydrogel based on its chemical structure. researchgate.net This data-driven approach can significantly accelerate the discovery of novel biomaterials with tailored functions for specific biomedical applications. rsc.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.